1-Iodopropane-d7

Mass Spectrometry Isotope Dilution Quantitative Analysis

1-Iodopropane-d7 (CAS 59012-23-6), also known as propyl-d7 iodide, is a perdeuterated alkyl halide with the molecular formula C₃D₇I and a molecular weight of 177.04 g/mol. This compound is the stable isotope-labeled analog of 1-iodopropane, in which all seven hydrogen atoms of the propyl chain are replaced by deuterium atoms.

Molecular Formula C3H7I
Molecular Weight 177.03 g/mol
CAS No. 59012-23-6
Cat. No. B108268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodopropane-d7
CAS59012-23-6
Synonyms3-Iodopropane-1,1,1,2,2,3,3-d7; 
Molecular FormulaC3H7I
Molecular Weight177.03 g/mol
Structural Identifiers
SMILESCCCI
InChIInChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i1D3,2D2,3D2
InChIKeyPVWOIHVRPOBWPI-NCKGIQLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodopropane-d7 (CAS 59012-23-6): Deuterated Propyl Iodide for Quantitative MS and NMR Applications


1-Iodopropane-d7 (CAS 59012-23-6), also known as propyl-d7 iodide, is a perdeuterated alkyl halide with the molecular formula C₃D₇I and a molecular weight of 177.04 g/mol . This compound is the stable isotope-labeled analog of 1-iodopropane, in which all seven hydrogen atoms of the propyl chain are replaced by deuterium atoms . As a member of the class of isotopically labeled internal standards, 1-iodopropane-d7 is primarily employed as a tracer in reaction mechanism studies and as an internal standard for quantitative analysis using nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) .

1-Iodopropane-d7: Critical Differentiation from Non-Deuterated and Partially Deuterated Analogs in Analytical Workflows


Direct substitution of 1-iodopropane-d7 with its non-deuterated counterpart (1-iodopropane, CAS 107-08-4) or other alkyl iodides is not feasible for quantitative applications requiring high precision and accuracy . The key differentiator is the +7 Da mass shift resulting from full deuteration, which provides unambiguous chromatographic co-elution and mass spectrometric resolution from the unlabeled analyte, a prerequisite for isotope dilution mass spectrometry (IDMS) [1]. Partially deuterated analogs (e.g., 1-iodopropane-d5) offer a smaller mass shift, increasing the risk of spectral overlap with the natural isotopic distribution of the analyte [2]. Furthermore, the high isotopic purity (≥98 atom % D) of 1-iodopropane-d7 minimizes isotopic cross-talk, ensuring that the internal standard signal is not confounded by the analyte's natural abundance .

Quantitative Differentiation Evidence for 1-Iodopropane-d7 Against Closest Analogs


Mass Shift (M+7) for Unambiguous Resolution in Mass Spectrometry

1-Iodopropane-d7 provides a +7 Da mass shift relative to the non-deuterated analyte, 1-iodopropane . This mass difference is sufficient to completely resolve the molecular ion clusters of the internal standard and the analyte, even when considering the natural isotopic distribution of iodine (¹²⁷I, 100% abundance) [1]. In contrast, partially deuterated analogs (e.g., d3 or d5) yield smaller mass shifts that can overlap with the [M+1] or [M+2] isotope peaks of the analyte, leading to cross-contribution and compromised quantitative accuracy [2].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Isotopic Purity (≥98 atom % D) for Minimized Cross-Contribution

Commercial 1-iodopropane-d7 is supplied with a certified isotopic purity of ≥98 atom % D, as specified by major vendors . This high level of deuteration minimizes the presence of residual protium (¹H) at the labeled positions. A lower isotopic purity (e.g., 95 atom % D) would result in a greater abundance of partially labeled species (e.g., C₃D₆H₁I), which contribute to the ion intensity at m/z 176, thereby overlapping with the [M+6] isotope peak of the fully deuterated standard and increasing cross-contribution to the analyte signal [1].

Isotopic Purity Internal Standard Quantitative Accuracy

Physical Property Identity with Non-Deuterated Analog for Seamless Analytical Workflow Integration

The physical properties of 1-iodopropane-d7, including boiling point (101-102 °C), density (1.820 g/mL at 25 °C), and chromatographic retention time, are virtually identical to those of its non-deuterated counterpart [1]. This co-identity ensures that the internal standard experiences the same extraction efficiency, derivatization yield, and ionization suppression/enhancement as the analyte throughout the entire analytical workflow [2]. In contrast, a structurally similar but non-isotopic internal standard (e.g., 1-bromopropane) would exhibit different physicochemical behavior, leading to variable recovery and compromised accuracy [3].

Chromatography Sample Preparation Matrix Effects

Stabilization with Copper for Enhanced Long-Term Storage Stability

Commercially available 1-iodopropane-d7 is formulated with copper as a stabilizer to prevent decomposition via free radical pathways, particularly the liberation of iodine, which can occur upon exposure to light and air . This is a critical quality attribute that is not universally guaranteed for all alkyl iodide analogs or even for all deuterated compounds. The presence of a stabilizer is explicitly stated in the product specification ("contains copper as stabilizer") .

Chemical Stability Storage Procurement

Vibrational Spectroscopic Characterization for Conformational Analysis

Infrared and Raman spectra of 1-iodopropane-d7 (n-C₃D₇I) have been experimentally obtained and analyzed, revealing the existence of rotational isomers [1]. A normal coordinate analysis, fitting 155 observed frequencies across eight related molecules (including trans and gauche conformers of n-C₃H₇I and n-C₃D₇I), yielded force constants with an average error of 6.3 cm⁻¹ [1]. This study established a force field for primary iodides and confirmed that the conformer with a co-planar chain of carbons and iodine is the stable form in the crystal, analogous to the protonated species [1].

Vibrational Spectroscopy Conformational Analysis Physical Chemistry

Deuterium-Induced NMR Isotope Shifts for Spectral Simplification and Mechanistic Probing

Perdeuteration of the propyl chain in 1-iodopropane-d7 eliminates the ¹H NMR signals from the alkyl group, dramatically simplifying the spectrum of reaction mixtures or complex formulations . This 'spectral silence' allows researchers to focus exclusively on the resonances of other components, such as a catalyst, a drug substance, or a biomolecule. Furthermore, the deuterium isotope effect on ¹³C NMR chemical shifts can be leveraged to assign carbon resonances and probe conformational dynamics [1][2].

NMR Spectroscopy Isotope Effect Mechanistic Studies

Optimal Procurement and Application Scenarios for 1-Iodopropane-d7 in Analytical and Synthetic Workflows


Quantitative Bioanalysis of 1-Iodopropane or Alkyl Iodides in Complex Matrices

This is the primary application scenario for 1-iodopropane-d7. Laboratories developing and validating LC-MS/MS or GC-MS methods for the quantitation of 1-iodopropane, or its use as a derivatization agent, require a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction efficiency, and instrument variability . The M+7 mass shift and high isotopic purity (≥98 atom % D) of 1-iodopropane-d7 directly address the cross-contribution and specificity challenges outlined in Section 3, making it the preferred choice over partially deuterated or non-isotopic alternatives [1].

Mechanistic Studies of Nucleophilic Substitution and Elimination Reactions

Perdeuterated 1-iodopropane-d7 is an ideal substrate for investigating S_N2, S_N1, and E2 reaction mechanisms via kinetic isotope effect (KIE) measurements . The complete deuteration allows for the precise determination of primary and secondary deuterium KIEs, which provide direct evidence for the extent of C-H(D) bond breaking in the rate-determining transition state. The quantitative vibrational data in Section 3 supports the use of this compound in such fundamental physical organic chemistry investigations [1].

NMR Spectroscopy as an Internal Reference or 'Spectrally Silent' Reagent

In synthetic chemistry and drug discovery, 1-iodopropane-d7 serves as a valuable reagent for alkylation reactions where the resulting alkylated product must be analyzed by ¹H NMR without interference from the alkyl group's proton signals . The near-complete absence of ¹H NMR signals from the d7-propyl chain (as established in Section 3) simplifies spectral interpretation, allowing researchers to directly monitor changes in the core structure of the molecule of interest. This is particularly advantageous in reaction optimization and library synthesis.

Quality Control and Reference Standard Preparation

The certified high isotopic purity (≥98 atom % D) and high chemical purity (≥99% CP) of commercially available 1-iodopropane-d7, as documented by vendors, make it suitable for use as a reference standard in quality control laboratories . It can be employed to prepare calibration standards and quality control samples for the analysis of related alkyl iodides in pharmaceutical formulations or environmental samples, ensuring traceability and accuracy of quantitative results in regulated environments [1].

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